molecular formula C16H18N2O4S B2997456 Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate CAS No. 769161-98-0

Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate

Cat. No. B2997456
CAS RN: 769161-98-0
M. Wt: 334.39
InChI Key: WTFJJKISFONNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is involved in the synthesis of various heterocyclic compounds. It's used in reactions with 1,3-dicarbonyl compounds to form thieno[3,4-d]pyrimidines, a class of compounds with potential applications in medicinal chemistry and material science (Ryndina et al., 2002).

Dye Synthesis and Textile Applications

This chemical is a key intermediate in the synthesis of disperse dyes with thiophene moiety for dyeing polyester fibers. These dyes provide varied shades with good fastness properties on polyester fabric, making them valuable in the textile industry (Iyun et al., 2015).

Anticancer Activity

A derivative of this compound, namely ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylhiophene-2-carboxylate, showed potential anticancer activity. It demonstrated significant effectiveness against several tumor cell lines including breast adenocarcinoma and non-small cell lung cancer, indicating its potential as a therapeutic agent in cancer treatment (Mohareb et al., 2016).

Fluorescence Property Study

Research has been conducted to explore the novel fluorescence properties of derivatives of this compound, potentially making them suitable for applications in fluorescence microscopy and imaging techniques (Pusheng, 2009).

Development of Novel Dyes

Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is instrumental in the development of novel monoazo dyes. These dyes have potential applications in various industries, including textiles and printing (Karcı & Karcı, 2012).

Tumor Cell Selectivity

A related compound, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, exhibits pronounced anti-proliferative activity and tumor cell selectivity, highlighting its potential in targeted cancer therapy (Thomas et al., 2017).

Antimicrobial and Antioxidant Studies

Derivatives of this compound have shown promising antimicrobial and antioxidant activities, which can be of significant interest in the development of new pharmaceuticals and healthcare products (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-4-22-16(20)13-9(2)12(14(17)23-13)15(19)18-10-5-7-11(21-3)8-6-10/h5-8H,4,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFJJKISFONNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.